molecular formula C9H11BrN2O B2434905 3-(6-Bromopyridin-3-yl)morpholine CAS No. 1270409-96-5

3-(6-Bromopyridin-3-yl)morpholine

Cat. No.: B2434905
CAS No.: 1270409-96-5
M. Wt: 243.104
InChI Key: RMTHREWRDFQBCR-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-3-yl)morpholine is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound consists of a morpholine ring attached to a bromopyridine moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)morpholine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various complex molecules .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the morpholine ring.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: React with aryl halides in the Suzuki-Miyaura coupling.

    Nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-(6-Bromopyridin-3-yl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, affecting cellular processes such as cytokinesis and cell cycle regulation . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromopyridin-3-yl)morpholine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse biological targets. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-(6-bromopyridin-3-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-2-1-7(5-12-9)8-6-13-4-3-11-8/h1-2,5,8,11H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTHREWRDFQBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270409-96-5
Record name 3-(6-bromopyridin-3-yl)morpholine
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